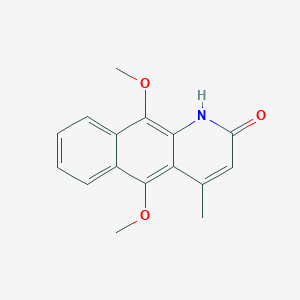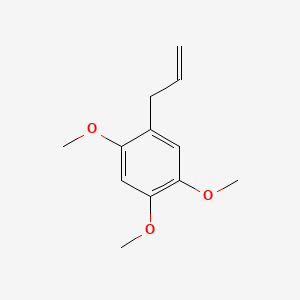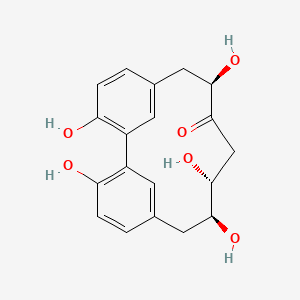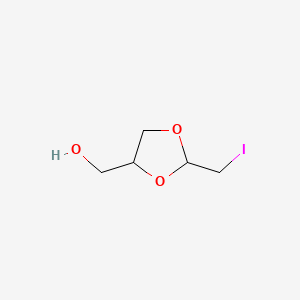
Domiodol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Domiodol ist eine iodierte organische Verbindung mit der chemischen Formel C5H9IO3 . Es ist vor allem für seine schleimlösenden und schleimfördernden Eigenschaften bekannt, wodurch es bei der Behandlung von Atemwegserkrankungen nützlich ist. This compound wurde unter dem Handelsnamen Mucolitico Maggioni vermarktet und ist in verschiedenen Formen wie Sirup, Beutel und Tabletten erhältlich .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Domiodol beinhaltet die Iodierung eines Dioxolan-Derivats. Die wichtigsten Schritte umfassen:
Bildung des Dioxolanrings: Dies wird typischerweise durch die Reaktion eines Diols mit einem Aldehyd oder Keton unter sauren Bedingungen erreicht.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Batch- oder Durchflussreaktoren: Diese werden verwendet, um eine präzise Kontrolle über die Reaktionsbedingungen zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Domiodol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende iodierte Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.
Substitution: Das Iodatom in this compound kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nukleophile wie Thiole, Amine oder Halogenide können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Iodierte Carbonsäuren.
Reduktion: Iodierte Alkohole.
Substitution: Verschiedene iodierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Domiodol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird wegen seiner Auswirkungen auf zelluläre Prozesse und als potenzielles Werkzeug für die Bildgebung aufgrund seines Iodgehalts untersucht.
Medizin: Es wird hauptsächlich als Schleimlöser und Schleimförderer bei der Behandlung von Atemwegserkrankungen wie chronischer Bronchitis und Asthma eingesetzt
Wirkmechanismus
This compound übt seine schleimlösende Wirkung aus, indem es die Disulfidbrücken in Mukoproteinen aufbricht, wodurch die Viskosität des Schleims reduziert wird. Dies erleichtert eine einfachere Ausspuckung und Entfernung des Schleims aus den Atemwegen. Zu den molekularen Zielstrukturen gehören Mukoproteine und Enzyme, die an der Schleimproduktion beteiligt sind .
Wirkmechanismus
Domiodol exerts its mucolytic effects by breaking down the disulfide bonds in mucoproteins, thereby reducing the viscosity of mucus. This facilitates easier expectoration and clearance of mucus from the respiratory tract. The molecular targets include mucoproteins and enzymes involved in mucus production .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Acetylcystein: Ein weiteres schleimlösendes Mittel, das Schleim durch Unterbrechung von Disulfidbrücken abbaut.
Carbocystein: Ähnlich wie N-Acetylcystein reduziert es die Schleimviskosität.
Erdosteine: Ein Schleimlöser mit antioxidativen Eigenschaften.
Einzigartigkeit von Domiodol
Seine Wirksamkeit bei der Erhöhung des Sekretvolumens und der Reduzierung von Symptomen bei Atemwegserkrankungen hebt es von anderen Schleimlösern ab .
Eigenschaften
CAS-Nummer |
61869-07-6 |
|---|---|
Molekularformel |
C5H9IO3 |
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
[2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2 |
InChI-Schlüssel |
NEIPZWZQHXCYDV-UHFFFAOYSA-N |
SMILES |
C1C(OC(O1)CI)CO |
Kanonische SMILES |
C1C(OC(O1)CI)CO |
| 61869-07-6 61508-55-2 |
|
Synonyme |
2-iodomethyl-4-oxymethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, cis-isomer 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, trans-isomer cis,trans-4-hydroxymethyl-2-iodomethyl-1,3-dioxolane domiodol M.G. 13608 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


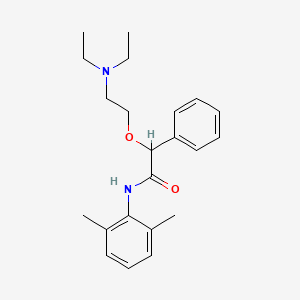
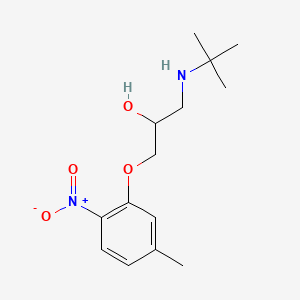

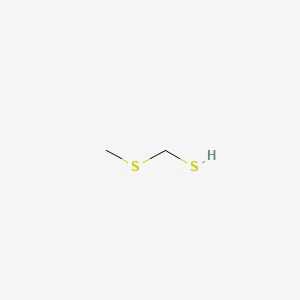
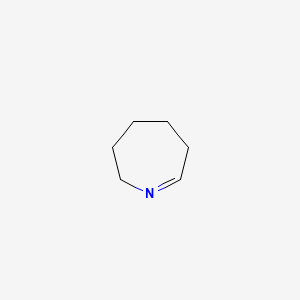
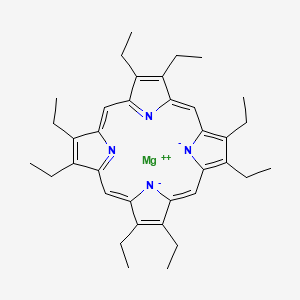
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)
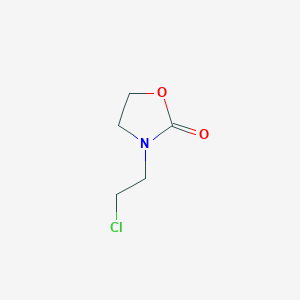
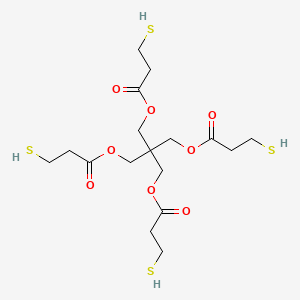

![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)
